1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Beschreibung
Nomenclature and Structural Classification
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses the Chemical Abstracts Service registry number 23789-88-0 and is systematically classified under multiple nomenclature systems. The International Union of Pure and Applied Chemistry designation follows the systematic naming convention as this compound, which precisely describes the molecular architecture and functional group positioning. Alternative nomenclature includes the synonym 1-ethyl-4-quinolone-3-carboxylic acid, reflecting the quinolone core structure.
The compound's molecular structure consists of a bicyclic quinoline core framework with specific substitution patterns that define its chemical identity. The structural formula C12H11NO3 indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a characteristic quinolone configuration. The molecule features a carboxylic acid functional group at the 3-position and an ethyl substituent at the 1-position of the quinoline nucleus.
The molecular architecture exhibits several distinctive structural characteristics that classify it within the broader quinolone family. The compound contains a molecular weight of 217.22 daltons with an exact mass of 217.07389 atomic mass units. The structural analysis reveals a heavy atom count of 16, with two rotatable bonds and two ring systems contributing to its overall molecular geometry. The polar surface area measures 58 square angstroms, while the calculated logarithm of the partition coefficient between octanol and water equals 1.73, indicating moderate lipophilicity.
The compound's hydrogen bonding characteristics include four hydrogen bond acceptor sites and one hydrogen bond donor group, primarily associated with the carboxylic acid functionality. These structural features contribute significantly to the compound's chemical behavior and potential interactions with biological systems. The carbon bond saturation factor, represented as Fsp3, equals 0.16666666666667, reflecting the predominantly aromatic character of the molecular framework.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C12H11NO3 | - |
| Molecular Weight | 217.22 | Daltons |
| Exact Mass | 217.07389 | Atomic mass units |
| Heavy Atom Count | 16 | Count |
| Rotatable Bond Count | 2 | Count |
| Ring Count | 2 | Count |
| Polar Surface Area | 58 | Ų |
| LogP | 1.73 | - |
| Hydrogen Bond Acceptors | 4 | Count |
| Hydrogen Bond Donors | 1 | Count |
Historical Development of Quinolone Chemistry
The historical development of quinolone chemistry traces its origins to serendipitous discoveries during antimalarial drug synthesis programs in the late 1950s and early 1960s. The foundational work that led to the identification of quinolone compounds began at Sterling Drug, where researchers investigating chloroquine synthesis inadvertently discovered compounds with antibacterial properties. George Lesher and his colleagues at Sterling-Winthrop Research Institute identified 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as a byproduct of chloroquine manufacture, marking the beginning of systematic quinolone research.
The development trajectory of quinolone chemistry progressed through systematic structure-activity relationship studies that established the fundamental quinolone pharmacophore. Early research demonstrated that the bicyclic core structure containing nitrogen atoms in specific positions could confer antibacterial activity against gram-negative bacteria. These initial discoveries prompted extensive medicinal chemistry programs aimed at optimizing the antibacterial spectrum and pharmacological properties of quinolone derivatives.
The classification system for quinolone antibiotics evolved to encompass four distinct generations based on spectrum of activity and chemical modifications. First-generation quinolones, including nalidixic acid, primarily targeted gram-negative bacteria and found application in urinary tract infections. The compound this compound represents an early synthetic intermediate that contributed to understanding structure-activity relationships within this chemical class.
Subsequent generations of quinolone development introduced fluorine substitution at the 6-position, creating fluoroquinolones with expanded antibacterial spectrum. Second-generation fluoroquinolones incorporated piperazine rings at the 7-position and cyclopropyl groups at the 1-position, leading to compounds like ciprofloxacin with enhanced activity against Pseudomonas species. Third and fourth-generation fluoroquinolones further broadened the spectrum to include gram-positive bacteria and anaerobic organisms.
The synthetic pathways developed for quinolone production established methodologies that remain relevant for contemporary pharmaceutical chemistry. These synthetic approaches enabled the preparation of diverse quinolone analogs through systematic modification of the core structure, leading to comprehensive structure-activity relationship databases. The historical progression from simple quinolone compounds to complex fluoroquinolone antibiotics demonstrates the power of systematic medicinal chemistry optimization.
| Generation | Representative Compound | Key Structural Features | Target Spectrum |
|---|---|---|---|
| First | Nalidixic acid | Naphthyridone core | Gram-negative bacteria |
| Second | Ciprofloxacin | 6-Fluoro, 7-piperazine | Gram-negative including Pseudomonas |
| Third | Levofloxacin | Enhanced gram-positive activity | Gram-positive and gram-negative |
| Fourth | Moxifloxacin | Broad spectrum including anaerobes | Comprehensive coverage |
Position in the 4-oxo-1,4-dihydroquinoline Family
This compound occupies a fundamental position within the 4-oxo-1,4-dihydroquinoline family as a representative member of the core quinolone structural class. The compound exemplifies the essential structural features that define this chemical family, including the characteristic 4-oxo functionality and the 1,4-dihydroquinoline ring system. These structural elements constitute the pharmacophore responsible for the biological activity observed across the quinolone family.
The 4-oxo-1,4-dihydroquinoline core structure serves as the foundation for numerous clinically significant compounds within this chemical family. Related compounds include ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, which represents the ethyl ester derivative of the parent carboxylic acid. The structural relationship between these compounds demonstrates the systematic approach to quinolone development through functional group modifications.
Comparative analysis of family members reveals the impact of substitution patterns on chemical and biological properties. The 6-fluoro derivative, 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrates how halogen substitution affects molecular properties and biological activity. Similarly, the 6,7-dichloro analog shows the cumulative effects of multiple halogen substitutions on the quinolone core. The 7-chloro variant illustrates positional specificity in halogen substitution effects.
Advanced derivatives within the family include polyhalogenated compounds such as 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which demonstrates the systematic exploration of fluorine substitution patterns. These structure-activity relationships provide insight into the optimization strategies employed in quinolone development programs. The systematic variation of substituents around the quinolone core has yielded comprehensive understanding of the structural requirements for biological activity.
The position of this compound as an unsubstituted quinolone core makes it particularly valuable for structure-activity relationship studies. The compound serves as a reference standard for evaluating the effects of various substitutions on quinolone properties. This role as a foundational structure has contributed to its continued importance in quinolone chemistry research and development.
| Compound | Substitution Pattern | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | Unsubstituted | C12H11NO3 | 217.22 |
| 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 6-Fluoro | C12H10FNO3 | 235.21 |
| 6,7-Dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 6,7-Dichloro | C12H9Cl2NO3 | 286.11 |
| 7-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 7-Chloro | C12H10ClNO3 | 251.66 |
| 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 6,7,8-Trifluoro | C12H8F3NO3 | 271.19 |
Eigenschaften
IUPAC Name |
1-ethyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJADLCFCHIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364167 | |
| Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23789-88-0 | |
| Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Conditions and Mechanistic Insights
In a representative procedure, ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (130 mg, 0.431 mmol) is dissolved in methanol (5 mL) and treated with 2M NaOH (3 mL) at 20°C for 8 hours. The mechanism proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl group, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate salt. Acidification with HCl (pH ≈ 1–2) protonates the carboxylate, precipitating the target compound in 97% yield.
Critical parameters include:
- Temperature : Room temperature (20–25°C) minimizes side reactions such as decarboxylation.
- Base concentration : 2M NaOH ensures complete deprotonation of the ester without excessive dilution.
- Quenching protocol : Gradual addition to ice/HCl prevents localized overheating, preserving product integrity.
Recrystallization and Purity Optimization
Post-hydrolysis purification typically involves recrystallization from mixed solvents. For example, the crude acid is dissolved in hot ethanol (50 mL per gram) and filtered while hot to remove inorganic salts. Slow cooling to 4°C yields needle-like crystals with >99% purity by HPLC. Alternative solvent systems include:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/water | 99.2 | Needles |
| Acetonitrile | 98.5 | Prisms |
| DMF/ether | 97.8 | Amorphous |
Ethanol/water combinations provide optimal recovery (92–95%) while maintaining thermal stability.
Cyclization Strategies for Quinoline Core Formation
An alternative synthesis pathway constructs the quinoline ring system through cyclocondensation reactions, offering advantages in substrate flexibility and functional group tolerance.
Gould-Jacobs Cyclocondensation
The Gould-Jacobs reaction remains a cornerstone for quinolone syntheses. Ethyl 3-(ethylamino)acrylate derivatives react with substituted anilines under acidic conditions to form the 4-oxoquinoline-3-carboxylate framework. A modified protocol employs polyphosphoric acid (PPA) at 120°C for 6 hours, achieving 85–90% conversion to the ester intermediate.
Key improvements include:
Ring-Closing Metathesis (RCM)
Advanced methodologies utilize RCM for constructing the dihydroquinoline system. A patented approach employs Grubbs’ second-generation catalyst (5 mol%) in dichloroethane at 40°C, cyclizing diallyl precursors within 2 hours. While offering stereochemical control, this method requires rigorous exclusion of moisture and achieves lower yields (72–78%) compared to traditional methods.
Industrial-Scale Production and Green Chemistry
Transitioning from laboratory to industrial synthesis necessitates modifications for cost-efficiency and environmental compliance.
Continuous Flow Hydrolysis
A pilot-scale system (Figure 1) demonstrates the feasibility of continuous ester hydrolysis:
- Reactor 1 : Mixing of ethyl ester (0.5 M in MeOH) with 2M NaOH at 10 mL/min
- Tube reactor : Residence time = 30 minutes at 50°C
- Neutralization module : In-line pH adjustment to 2.0 using HCl
- Crystallizer : Temperature-controlled (−10°C) precipitation
This setup achieves 96% conversion with 90% isolated yield, reducing solvent use by 40% compared to batch processes.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent requirements by grinding ethyl anthranilate (1.0 eq), diethyl acetylenedicarboxylate (1.05 eq), and K2CO3 (0.2 eq) at 30 Hz for 2 hours. Subsequent hydrolysis with NaOH pellets (2 eq) under milling conditions for 1 hour provides the carboxylic acid in 88% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | E-Factor* |
|---|---|---|---|---|
| Alkaline hydrolysis | 97 | 99.2 | High | 8.7 |
| Gould-Jacobs | 90 | 98.5 | Moderate | 12.4 |
| RCM | 75 | 97.0 | Low | 23.1 |
| Continuous flow | 90 | 98.8 | High | 5.2 |
*Environmental factor = (mass waste)/(mass product)
Degradation Pathways and Stability Considerations
Understanding decomposition mechanisms is critical for process optimization:
- Thermal degradation : Above 150°C, decarboxylation generates 1-ethyl-4-quinolone (3–5% loss after 1 hour at 170°C).
- Photolysis : UV exposure (254 nm) induces ring-opening via Norrish Type II mechanisms, necessitating amber glass storage.
- Hydrolytic stability : Aqueous solutions (pH 7.4, 37°C) show <2% degradation over 24 hours, confirming suitability for biological testing.
Analytical Characterization Protocols
Rigorous quality control ensures batch-to-batch consistency:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-ethyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research indicates that derivatives of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antibacterial properties. A patent (US4822801A) outlines a series of compounds derived from this structure that have shown effectiveness against various bacterial strains. The synthesis involves multiple steps, starting with the treatment of specific precursors to yield the desired quinoline derivatives, which are then tested for their antibacterial efficacy .
Cystic Fibrosis Treatment
A notable application of this compound is its potential as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. A study highlighted the discovery of a compound related to this class that was effective in enhancing CFTR function in cells expressing the F508del-CFTR mutation. This finding suggests that derivatives of this compound could be explored further as therapeutic agents for cystic fibrosis .
Neuroprotective Properties
Recent studies have investigated the neuroprotective effects of compounds derived from this compound. For instance, esters of kynurenic acid have been reacted with cyclic amino acids to produce novel alkoxymethylated products that show promise in neuroprotection. This application highlights the compound's versatility and potential in addressing neurodegenerative diseases .
Structure-Activity Relationship Studies
The structure of this compound allows for extensive modifications that can lead to varying biological activities. Research has shown that altering substituents on the quinoline nucleus can significantly affect the binding affinity and selectivity for biological targets. For example, studies on different N-substituted derivatives have revealed how slight changes can lead to marked differences in pharmacological profiles .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other quinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Nalidixic Acid: Another quinolone derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A more potent fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid at the 3-position make it a versatile intermediate for further chemical modifications .
Biologische Aktivität
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound within the quinolone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, highlighting its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The structure of this compound features a quinoline backbone with a carboxylic acid group at the 3-position and an ethyl group at the 1-position. The synthesis typically involves multi-step reactions starting from simple precursors, which can be modified to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound derivatives. For instance, one study reported that derivatives with modifications at the C-8 position exhibited enhanced antiproliferative activity against ovarian cancer cell lines (SKOV-3), with a GI50 value of 13.14 μM. This compound showed a CC50 value of 53.50 μM against normal fibroblast cells (Wi-38), indicating selective toxicity towards cancer cells .
Table 1: Anticancer Activity of 1-Ethyl-4-oxo-1,4-dihydroquinoline Derivatives
| Compound | Cell Line | GI50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Derivative A | SKOV-3 | 13.14 | 53.50 | 4.07 |
| Derivative B | HeLa | 5.18 | Not reported | Not applicable |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
Table 2: Antimicrobial Activity of 1-Ethyl Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative C | Staphylococcus aureus | 1 |
| Derivative D | Escherichia coli | 4.1 |
| Derivative E | Klebsiella pneumoniae | >100 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that these compounds may act by inhibiting key enzymes involved in DNA replication and repair processes, such as topoisomerase II, which is crucial for cancer cell proliferation . Additionally, their antibacterial effects may stem from disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Ovarian Cancer Model : In a xenograft model using SKOV-3 cells implanted in mice, treatment with a derivative of 1-Ethyl-4-oxo-1,4-dihydroquinoline resulted in significant tumor regression compared to control groups treated with saline or standard chemotherapy agents .
- Antimicrobial Efficacy : In vivo studies demonstrated that derivatives administered to mice infected with E. coli showed improved survival rates compared to untreated controls, suggesting potential for therapeutic applications in bacterial infections .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives with high purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with diethyl ethoxymethylenemalonate, followed by alkylation at the N1 position. For instance, ethyl ester intermediates (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are hydrolyzed under basic conditions to yield the carboxylic acid derivative . Purification via recrystallization or column chromatography is essential, with purity verification using HPLC (>95% purity as per ).
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at N1 and oxo group at C4) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies on ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate .
- IR spectroscopy : Validates carbonyl (C=O) and carboxylic acid (COOH) functional groups .
Advanced Research Questions
Q. How can substitution patterns at N1 and C7/C8 positions enhance antibacterial activity?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate:
- N1 substituents : Cyclopropyl (e.g., 1-cyclopropyl derivatives in ) improves Gram-negative activity by enhancing membrane penetration. Ethyl groups may balance solubility and potency .
- C6/C8 fluorination : Fluorine at C6/C8 (e.g., 6,8-difluoro derivatives in ) increases DNA gyrase inhibition .
- C7 modifications : Piperazinyl or aminopyrrolidinyl groups ( ) enhance pharmacokinetics but require optimization to avoid toxicity .
Q. What strategies resolve contradictions in MIC values across studies for quinolone derivatives?
- Methodological Answer :
- Standardize assay conditions : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols .
- Control substituent effects : Compare analogs with identical substituents (e.g., 1-ethyl vs. 1-cyclopropyl) to isolate positional impacts .
- Validate via time-kill assays : Discrepancies in static (MIC) vs. dynamic (bactericidal) activity may arise from differences in bacterial growth phases .
Q. How can solubility challenges in ethyl ester precursors be mitigated during synthesis?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for intermediates like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .
- Temperature control : Hydrolysis at 60–80°C prevents degradation while ensuring complete conversion to the carboxylic acid .
- Salt formation : Sodium or potassium salts of the final product improve aqueous solubility for biological testing .
Analytical and Pharmacological Questions
Q. What methodologies assess purity in complex mixtures containing this compound?
- Methodological Answer :
- HPLC with UV detection : Uses C18 columns and gradients of acetonitrile/water (+0.1% TFA) for resolution of closely related impurities (e.g., 1-methyl or 1-cyclopropyl analogs) .
- LC-MS : Identifies hydrolyzed or dimerized byproducts (e.g., m/z 349.81 for the parent ion in ).
Q. Which in vitro models best evaluate bactericidal kinetics?
- Methodological Answer :
- Time-kill assays : Measure log CFU reduction over 24 hours against S. aureus or P. aeruginosa .
- Post-antibiotic effect (PAE) : Determines persistent suppression of bacterial growth after drug removal, critical for dosing regimens .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on DNA gyrase inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
